molecular formula C18H15BrN2O3S B4330075 ethyl 4-(4-bromothiophen-2-yl)-5-cyano-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate

ethyl 4-(4-bromothiophen-2-yl)-5-cyano-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate

Cat. No.: B4330075
M. Wt: 419.3 g/mol
InChI Key: GNUJZOGHPIHXNW-UHFFFAOYSA-N
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Description

Ethyl 4-(4-bromothiophen-2-yl)-5-cyano-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate is a complex organic compound that features a diverse array of functional groups, including a bromothiophene, a cyano group, a pyrrole, and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-bromothiophen-2-yl)-5-cyano-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the bromothiophene derivative, which is then subjected to a series of reactions to introduce the cyano group, the pyrrole ring, and the pyran ring. The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-bromothiophen-2-yl)-5-cyano-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The bromothiophene and pyrrole rings can be oxidized under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromothiophene ring could yield a sulfone, while reduction of the cyano group would produce an amine derivative.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The unique electronic properties of the bromothiophene and pyrrole rings make this compound useful in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: As a versatile intermediate, this compound can be used in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of ethyl 4-(4-bromothiophen-2-yl)-5-cyano-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse modes of action, including inhibition, activation, or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(4-bromophenyl)-5-cyano-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate: Similar structure but with a bromophenyl group instead of a bromothiophene.

    Ethyl 4-(4-chlorothiophen-2-yl)-5-cyano-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate: Similar structure but with a chlorothiophene group instead of a bromothiophene.

Uniqueness

The uniqueness of ethyl 4-(4-bromothiophen-2-yl)-5-cyano-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate lies in its combination of functional groups, which confer distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals with specific desired properties.

Properties

IUPAC Name

ethyl 4-(4-bromothiophen-2-yl)-5-cyano-2-methyl-6-pyrrol-1-yl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3S/c1-3-23-18(22)15-11(2)24-17(21-6-4-5-7-21)13(9-20)16(15)14-8-12(19)10-25-14/h4-8,10,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUJZOGHPIHXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=CS2)Br)C#N)N3C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4-(4-bromothiophen-2-yl)-5-cyano-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate
Reactant of Route 2
ethyl 4-(4-bromothiophen-2-yl)-5-cyano-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate
Reactant of Route 3
ethyl 4-(4-bromothiophen-2-yl)-5-cyano-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate
Reactant of Route 4
ethyl 4-(4-bromothiophen-2-yl)-5-cyano-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate
Reactant of Route 5
ethyl 4-(4-bromothiophen-2-yl)-5-cyano-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate
Reactant of Route 6
ethyl 4-(4-bromothiophen-2-yl)-5-cyano-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate

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